molecular formula C6H12ClF2N B3000273 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride CAS No. 2253638-76-3

3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride

Cat. No. B3000273
CAS RN: 2253638-76-3
M. Wt: 171.62
InChI Key: SBWZMOPPPCZLKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient synthesis of a closely related compound, 3,3-difluoropyrrolidine hydrochloride, is reported in one of the papers . The synthesis begins with commercially available 2-chloro-2,2-difluoroacetic acid and proceeds through a seven-step process. This includes a telescoped process to produce N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide, followed by reductive nitromethylation, catalytic hydrogenation/cyclization, and borane reduction to yield the target compound in good yield and purity.

Molecular Structure Analysis

While the molecular structure of 3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride is not directly analyzed, related structures such as the pyridinium salts with fluorous side chains are characterized using single-crystal X-ray diffraction techniques . These salts exhibit interesting hydrogen bonding and fluorous interactions, which could be relevant when considering the structural properties of similar fluorinated pyrrolidine compounds.

Chemical Reactions Analysis

The papers discuss various reactions involving fluorinated heterocyclic compounds. For instance, perfluoro-3,4-dimethylhexa-2,4-diene reacts with primary aromatic amines to yield pyrrole and pyrroloquinoline derivatives . Additionally, the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine using potassium fluoride as a fluorination agent is described, which provides insights into the fluor

Scientific Research Applications

Synthesis Applications

  • Synthesis of Biologically Active Compounds

    3,3-Difluoropyrrolidine hydrochloride is a key synthon in the synthesis of biologically active compounds. A fluorination-free synthesis method, starting from commercially available materials, yields 3,3-difluoropyrrolidine hydrochloride with high purity, demonstrating its utility in organic synthesis (Wei, Makowski, & Rutherford, 2012).

  • Production of Fluorinated Compounds

    The synthesis of fluorinated piperidines, which are valuable in agrochemical and pharmaceutical chemistry, involves the use of 3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride. This process includes deoxofluorination and selective deprotection, showcasing the compound's role in producing functionally diverse fluorinated structures (Surmont et al., 2009).

Material Science and Chemistry Applications

  • Anion Receptors and Sensors

    Fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, using this compound as a building block, act as neutral anion receptors. These compounds exhibit enhanced affinity for anions like fluoride and chloride, with potential application in naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).

  • Photophysical Properties in Luminescent Materials

    Heteroleptic cationic Ir(III) complexes, incorporating the compound, display fluorescence-phosphorescence dual-emission and aggregation-induced emission properties. These properties are significant for designing smart luminescent materials, with applications in data security protection (Song et al., 2016).

Polymer Science Applications

  • Polyimide Synthesis: Polyimides synthesized from fluorine-containing crystalline diamines, which could involve this compound, show excellent solubility, good thermal stability, and mechanical properties. These materials have potential applications in areas requiring materials with low dielectric constants and high optical transparency (Yang et al., 2006).

Catalysis Applications

  • Catalytic Hydrodefluorination: The compound may be involved in the catalytic hydrodefluorination of polyfluorinated compounds, as demonstrated in studies involving similar fluorine-containing structures. This process is crucial for the conversion of highly fluorinated compounds to less fluorinated or non-fluorinated derivatives (Beltrán et al., 2011).

Pharmaceutical Research Applications

  • Building Block in Medicinal Chemistry: 3,3-Difluoropyrrolidin-4-ol, related to this compound, is identified as a valuable building block in medicinal chemistry. Its synthesis routes highlight its potential in the development of new pharmaceuticals (Si et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H319 . Precautionary statements include P264-P270-P280-P301+P312+P330-P305+P351+P338-P337+P313-P501 . More safety information can be found in the MSDS .

properties

IUPAC Name

3,3-difluoro-4,4-dimethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5(2)3-9-4-6(5,7)8;/h9H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWZMOPPPCZLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2253638-76-3
Record name 3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride
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